molecular formula C27H28N2 B13106420 1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole) CAS No. 93894-31-6

1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)

Cat. No.: B13106420
CAS No.: 93894-31-6
M. Wt: 380.5 g/mol
InChI Key: VLBFAFALCBOIEQ-SNAWJCMRSA-N
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Description

1,1’-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole) is a complex organic compound with the molecular formula C27H28N2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole) involves multiple steps, including the formation of the indole ring and the subsequent attachment of the cyclopentenylidene group. One common method involves the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole) has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1’-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole) involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This compound can interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole) is unique due to its complex structure, which includes both an indole ring and a cyclopentenylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

93894-31-6

Molecular Formula

C27H28N2

Molecular Weight

380.5 g/mol

IUPAC Name

1-[1-indol-1-yl-2-methyl-3-[(E)-pent-2-enyl]cyclopent-2-en-1-yl]indole

InChI

InChI=1S/C27H28N2/c1-3-4-5-10-22-15-18-27(21(22)2,28-19-16-23-11-6-8-13-25(23)28)29-20-17-24-12-7-9-14-26(24)29/h4-9,11-14,16-17,19-20H,3,10,15,18H2,1-2H3/b5-4+

InChI Key

VLBFAFALCBOIEQ-SNAWJCMRSA-N

Isomeric SMILES

CC/C=C/CC1=C(C(CC1)(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54)C

Canonical SMILES

CCC=CCC1=C(C(CC1)(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54)C

Origin of Product

United States

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